2-Hexyl-2-octyloxirane
Description
2-Hexyl-2-octyloxirane is a substituted oxirane (epoxide) characterized by two alkyl chains: a hexyl (C₆H₁₃) and an octyl (C₈H₁₇) group attached to the oxirane ring. Its molecular formula is C₁₄H₂₆O, with a molecular weight of 210.36 g/mol. Oxiranes of this class are typically synthesized via epoxidation of alkenes or nucleophilic substitution reactions.
Properties
CAS No. |
51690-88-1 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
2-hexyl-2-octyloxirane |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17-16)13-11-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
QALSRRSBMJFDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CO1)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-hexyl-1-octene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the alkene, forming the epoxide ring .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the use of catalysts to enhance the reaction efficiency. Catalytic epoxidation using titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide is a widely used method. This process offers high selectivity and yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Acidic or basic conditions can facilitate nucleophilic attack, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
Scientific Research Applications
2-Hexyl-2-octyloxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2-hexyl-2-octyloxirane involves the nucleophilic attack on the strained epoxide ring. This attack can occur at either carbon atom of the ring, leading to ring-opening and the formation of various products. The reactivity of the epoxide ring is due to the angle strain and the presence of the electronegative oxygen atom, which makes the carbon atoms electrophilic .
Comparison with Similar Compounds
Comparison with Similar Oxirane Compounds
Structural and Physicochemical Properties
Table 1 compares 2-hexyl-2-octyloxirane with structurally related oxiranes based on molecular parameters, substituents, and physicochemical properties.
Key Observations :
- Alkyl chain length and branching (e.g., 2-ethylhexyl vs. linear hexyl/octyl) influence solubility and thermal stability. Longer chains (e.g., octyl) increase hydrophobicity .
- Aromatic substituents (e.g., nonylphenoxy) enhance rigidity but may introduce toxicity concerns .
- Bifunctional oxiranes like ortho-para-BFDGE exhibit higher reactivity due to multiple epoxide groups .
Key Observations :
- Oxiranes with aromatic groups (e.g., nonylphenoxy) or bifunctional structures pose higher toxicity risks .
- Branched alkyl oxiranes (e.g., 2-ethylhexyl derivatives) are less volatile but still require handling precautions due to irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
